molecular formula C8H8N2O B1415097 2-Cyclopropylpyrimidine-4-carbaldehyde CAS No. 948549-81-3

2-Cyclopropylpyrimidine-4-carbaldehyde

Cat. No. B1415097
M. Wt: 148.16 g/mol
InChI Key: SVBFPFJYLGEEEH-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 2-cyclopropylpyrimidine-4-carbaldehyde (29.13 g, 196.6 mmol) in N,N-dimethylformamide (200 mL) was added hydroxylamine hydrochloride (13.9 g, 197 mmol) followed by triethylamine (35 mL, 250 mmol) dissolved in N,N-dimethylformamide (40 mL) at room temperature. A 50% solution of propylphosphonic anhydride in N,N-dimethylformamide (140 mL, 230 mmol) was added and the reaction mixture was stirred at 110° C. for 18 h. The reaction mixture was cooled to room temperature and a saturated aqueous solution of sodium bicarbonate was added with ethyl acetate. The mixture was stirred vigorously and solid sodium bicarbonate was added. The mixture was filtered to remove undissolved solids and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×) The combined organics were washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure, and the resulting residue was dried under high vacuum to afford 2-cyclopropylpyrimidine-4-carbonitrile (20.97 g). The material was used without further purification. 1H NMR (400 MHz, CDCl3) δ 1.15-1.22 (m, 4H), 7.36 (s, 1H), 8.76 (s, 1H).
Quantity
29.13 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([CH:10]=O)[CH:7]=[CH:6][N:5]=2)[CH2:3][CH2:2]1.Cl.NO.C([N:17](CC)CC)C.CCCP(=O)=O.C(=O)(O)[O-].[Na+]>CN(C)C=O.C(OCC)(=O)C>[CH:1]1([C:4]2[N:9]=[C:8]([C:10]#[N:17])[CH:7]=[CH:6][N:5]=2)[CH2:3][CH2:2]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
29.13 g
Type
reactant
Smiles
C1(CC1)C1=NC=CC(=N1)C=O
Name
Quantity
13.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCP(=O)=O
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove undissolved solids
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×) The combined
WASH
Type
WASH
Details
organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was dried under high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C1=NC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 20.97 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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